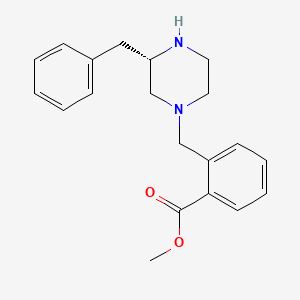
(s)-Methyl 2-((3-benzylpiperazin-1-yl)methyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(s)-Methyl 2-((3-benzylpiperazin-1-yl)methyl)benzoate is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-Methyl 2-((3-benzylpiperazin-1-yl)methyl)benzoate typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane.
Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes and receptors.
Medicine: Potential therapeutic agent for conditions such as anxiety, depression, or schizophrenia.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (s)-Methyl 2-((3-benzylpiperazin-1-yl)methyl)benzoate would depend on its specific biological target. Generally, piperazine derivatives can interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (s)-Methyl 2-((3-phenylpiperazin-1-yl)methyl)benzoate
- (s)-Methyl 2-((3-methylpiperazin-1-yl)methyl)benzoate
- (s)-Methyl 2-((3-ethylpiperazin-1-yl)methyl)benzoate
Uniqueness
(s)-Methyl 2-((3-benzylpiperazin-1-yl)methyl)benzoate is unique due to the presence of the benzyl group, which can influence its pharmacological properties, such as binding affinity to receptors and metabolic stability.
Biological Activity
(S)-Methyl 2-((3-benzylpiperazin-1-yl)methyl)benzoate is a compound of significant interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
This compound is classified under the category of piperazine derivatives. Its chemical formula is C16H20N2O2, and it possesses a molecular weight of 284.35 g/mol. The compound features a benzoate group linked to a piperazine moiety, which is known for various biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as acetylcholinesterase and tyrosinase, which are implicated in various disorders including Alzheimer's disease and hyperpigmentation respectively .
- Central Nervous System Effects : Piperazine derivatives are often explored for their neuropharmacological effects, including anxiolytic and antidepressant properties. They may modulate neurotransmitter systems, particularly serotonin and dopamine pathways .
- Antioxidant Activity : Some studies suggest that piperazine derivatives exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions .
In Vitro Studies
Research has demonstrated that this compound exhibits potent inhibitory effects on specific enzyme activities:
- Tyrosinase Inhibition : Analogous compounds have been shown to inhibit tyrosinase activity in B16F10 melanoma cells, indicating potential applications in skin whitening and treatment of hyperpigmentation disorders .
- Cytotoxicity Assessment : In vitro cytotoxicity studies have indicated that certain analogs do not exhibit significant cytotoxic effects at concentrations below 20 µM, suggesting a favorable safety profile for further development .
Case Studies
-
Case Study on Tyrosinase Inhibition :
- A study investigated the efficacy of various piperazine derivatives, including related compounds to this compound, in inhibiting mushroom tyrosinase.
- Results indicated that these compounds effectively reduced melanin production by inhibiting intracellular tyrosinase activity, with specific analogs demonstrating IC50 values in the low micromolar range .
- Neuropharmacological Effects :
Summary of Biological Activities
Properties
Molecular Formula |
C20H24N2O2 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
methyl 2-[[(3S)-3-benzylpiperazin-1-yl]methyl]benzoate |
InChI |
InChI=1S/C20H24N2O2/c1-24-20(23)19-10-6-5-9-17(19)14-22-12-11-21-18(15-22)13-16-7-3-2-4-8-16/h2-10,18,21H,11-15H2,1H3/t18-/m0/s1 |
InChI Key |
RUDCOOUVOZDBFS-SFHVURJKSA-N |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1CN2CCN[C@H](C2)CC3=CC=CC=C3 |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CN2CCNC(C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















